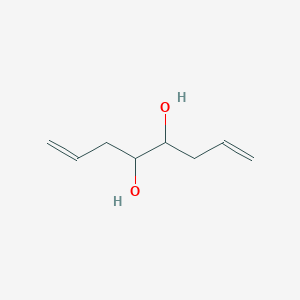

1,7-Octadiene-4,5-diol

Descripción

Significance of Diallylic Diols in Organic Synthesis and Materials Science

Diallylic diols are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms, which are themselves allylic (adjacent to a carbon-carbon double bond). This structural motif imparts unique reactivity to these molecules. The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification, while the double bonds can participate in addition reactions, polymerizations, and metathesis reactions. wikipedia.orgwikipedia.org

In organic synthesis, the dual functionality of diallylic diols makes them valuable synthons for creating complex molecular architectures. The hydroxyl groups can be used as protecting groups or as handles for further functionalization, while the double bonds provide sites for carbon-carbon bond formation. wikipedia.org Chiral diols, in particular, are crucial building blocks in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. acs.org

In materials science, diallylic diols and diols in general serve as important monomers for the production of polymers such as polyesters and polyurethanes. wikipedia.orgyoutube.com The presence of double bonds in diallylic diols offers the potential for creating cross-linked polymers with enhanced mechanical and thermal properties.

Historical Context of Aliphatic Diene and Diol Chemistry

The study of aliphatic compounds, which are non-aromatic hydrocarbons, forms a fundamental part of organic chemistry. britannica.comwikipedia.org Nineteenth-century chemists initially classified these compounds based on their natural sources, with "aliphatic" referring to those derived from fats and oils. britannica.com

The chemistry of dienes, hydrocarbons containing two carbon-carbon double bonds, gained significant momentum with the discovery of the Diels-Alder reaction, a powerful tool for forming cyclic compounds. wikipedia.orgnobelprize.org This reaction, along with other advances like catalytic hydrogenation, revolutionized synthetic organic chemistry. nobelprize.org The industrial production of dienes like 1,3-butadiene (B125203) for synthetic rubber further underscored their importance. wikipedia.org

Similarly, the study of diols, compounds with two hydroxyl groups, has a rich history. wikipedia.org Ethylene (B1197577) glycol, one of the simplest diols, became a widely used industrial chemical, notably as an antifreeze. youtube.comchemistrysteps.com The development of methods for synthesizing diols with specific stereochemistry, such as the Sharpless asymmetric dihydroxylation, has been crucial for the pharmaceutical industry. wikipedia.org The synthesis of long-chain diols is also important for the production of polyurethanes. wikipedia.org

Overview of 1,7-Octadiene-4,5-diol as a Central Research Subject

This compound stands at the intersection of diene and diol chemistry. Its symmetrical structure, with reactive sites at both ends and in the center, makes it an intriguing molecule for researchers. It can be synthesized from its parent diene, 1,7-octadiene (B165261), through various oxidation methods. wikipedia.org

Research involving this compound often focuses on its use as an intermediate in the synthesis of other valuable chemicals. For instance, it is a precursor in the synthesis of 3-butenal. pharmaffiliates.com The diol functionality can be manipulated to create cyclic ethers or can be oxidized to form dicarbonyl compounds. The terminal double bonds can be functionalized through a variety of reactions, including epoxidation, dihydroxylation, and metathesis. wikipedia.org The study of its reactions and potential applications continues to be an active area of chemical research. researchgate.net

Chemical Properties and Research Data

The properties of this compound are central to its utility in chemical synthesis.

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol pharmaffiliates.com |

| CAS Number | 111512-37-9 pharmaffiliates.comchemsrc.com |

| Appearance | Not specified, but likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

Interactive Data Table: Research Applications of this compound

| Research Area | Application of this compound | Key Reactions |

| Antiviral Agent Synthesis | Intermediate in the synthesis of 3-Butenal, a reagent for producing potential antiviral agents. pharmaffiliates.com | Oxidation of the diol to form the aldehyde. |

| Polymer Chemistry | Potential monomer for the synthesis of polyesters and polyurethanes. wikipedia.org | Polycondensation reactions involving the hydroxyl groups. |

| Fine Chemical Synthesis | Precursor for the synthesis of various fine chemicals through modification of its functional groups. | Oxidation, reduction, esterification, etherification, addition reactions. |

Structure

3D Structure

Propiedades

Número CAS |

111512-37-9 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

octa-1,7-diene-4,5-diol |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2 |

Clave InChI |

WNGQPXSRMCTUJF-UHFFFAOYSA-N |

SMILES |

C=CCC(C(CC=C)O)O |

SMILES canónico |

C=CCC(C(CC=C)O)O |

Sinónimos |

1,7-Octadien-4,5-diol |

Origen del producto |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,7 Octadiene 4,5 Diol

Olefin Metathesis Reactions

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, particularly those containing ruthenium, has become a cornerstone of modern organic synthesis. rsc.org The terminal double bonds of 1,7-octadiene-4,5-diol make it an excellent candidate for such transformations.

Ring-closing metathesis (RCM) is an intramolecular reaction that is highly effective for constructing cyclic compounds. rsc.org In the case of a diol like this compound, prior modification to introduce another olefin tethered through the hydroxyl groups can lead to the formation of cyclic ethers. For instance, allylation of the diol would produce a diether substrate primed for RCM. The reaction, typically catalyzed by a Grubbs-type catalyst, would proceed to form a seven- or eight-membered cyclic ether, depending on the nature of the tether. The stereochemistry of the diol on the starting material can play a crucial role in directing the stereochemical outcome of the newly formed cyclic product. The development of RCM has significantly facilitated the synthesis of dicarba analogues of cystine-containing peptides, showcasing its utility in complex molecule synthesis. nih.gov

This strategy is part of a broader class of reactions where metathesis is used to create cyclic ethers, which are important structural motifs in many natural products. nih.govpsu.edu The general approach involves a diolefinic substrate that, upon reaction with a ruthenium catalyst, cyclizes with the release of a small volatile alkene, such as ethylene (B1197577), driving the reaction to completion.

Table 1: Representative Ring-Closing Metathesis for Cyclic Ether Synthesis

| Substrate Precursor | Catalyst | Product Type |

|---|---|---|

| Allylated this compound | Grubbs 1st or 2nd Generation | Substituted Oxocane or Oxepane |

| Diallyl ether derivative | Hoveyda-Grubbs Catalyst | Dihydrooxepine derivative |

Cross-enyne metathesis (CEYM) is a bond reorganization reaction between an alkene and an alkyne, catalyzed by ruthenium carbenes, to produce a conjugated 1,3-diene. organic-chemistry.org The terminal alkenes of this compound can participate in CEYM with various alkynes. The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org

A notable application involving the parent 1,7-octadiene (B165261) is its use in tandem multicomponent reactions. In one such process, 1,7-octadiene serves as a source of ethylene in situ. The ethylene liberated during an initial ring-closing metathesis step then initiates a cross-enyne metathesis with an alkyne, and the resulting diene undergoes a subsequent Diels-Alder reaction. nih.gov This tandem CEYM-Diels-Alder sequence is efficient with a range of alkynes and dienophiles. nih.gov While this specific example uses the parent diene, the principle is directly applicable to this compound, where one of its alkene units could react in a similar CEYM process to generate a functionalized diene, which could then be used in further transformations like Diels-Alder reactions. beilstein-journals.org

Oxidative Transformations and Functionalization

The alkene moieties of this compound are susceptible to a variety of oxidative transformations, providing pathways to introduce new functional groups such as epoxides and additional diols.

Selective oxidation of one of the two double bonds in this compound is a significant challenge, as both are structurally similar terminal alkenes. However, the presence of the vicinal diol in the center of the molecule could potentially influence the reactivity of one double bond over the other through steric hindrance or by directing an incoming reagent via hydrogen bonding.

Enzymatic oxidation offers a high degree of selectivity. For example, the bacterium Pseudomonas oleovorans is capable of converting 1,7-octadiene into 7,8-epoxy-1-octene, demonstrating selective epoxidation of one of the two double bonds. nih.gov This biocatalytic approach could foreseeably be applied to this compound to achieve selective functionalization. The process is highly efficient, with studies showing that incorporating cyclohexane (B81311) into the fermentation medium can dramatically increase the conversion of substrate to product. nih.gov

Beyond enzymatic methods, chemical reagents can be used for hydroxylation and epoxidation.

Epoxidation: The reaction of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for synthesizing epoxides (oxacyclopropanes). libretexts.org This reaction involves an electrophilic attack on the alkene, proceeding through a concerted mechanism. libretexts.org Applying this to this compound could yield a mono-epoxide or a diepoxide, depending on the stoichiometry of the peroxy acid used.

Hydroxylation: Dihydroxylation of the double bonds can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reagents typically result in syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond. libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol. libretexts.org This would convert one or both alkene groups into 1,2-diol functionalities, leading to a tetraol or hexaol, respectively.

Table 2: Common Oxidative Pathways for Alkenes

| Transformation | Reagent(s) | Stereochemistry | Product from Alkene |

|---|---|---|---|

| Epoxidation | m-CPBA or other peroxy acids | N/A | Epoxide (Oxacyclopropane) libretexts.org |

| syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃/H₂O | Syn | Vicinal Diol libretexts.org |

| syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn | Vicinal Diol libretexts.org |

Nucleophilic and Electrophilic Additions to Unsaturated Centers

The electron-rich pi bonds of the alkene units in this compound are nucleophilic and readily undergo electrophilic addition reactions. In these reactions, an electrophile attacks the double bond, typically forming a carbocation intermediate which is then captured by a nucleophile.

An example of an electrophilic addition is the reaction of 1,7-octadiene with the thianthrene (B1682798) cation radical (Th•+). researchgate.net This reaction leads to the formation of adducts where the thianthrene moiety has added across one or both of the double bonds. Such reactions demonstrate the susceptibility of the terminal alkenes to attack by strong electrophiles. researchgate.net The presence of the hydroxyl groups in this compound could influence the stability of any potential carbocation intermediates through inductive or field effects.

Nucleophilic additions to unactivated alkenes are less common as they require a highly reactive nucleophile or activation of the alkene. However, under specific catalytic conditions, such as those involving transition metals, nucleophiles can be induced to add across the double bonds of this compound. For instance, processes like hydrocyanation can convert the alkene groups into nitriles, which are precursors to amines. wikipedia.org

Acid-Catalyzed Rearrangements and Cyclizations of Octadienediols

The acid-catalyzed treatment of vicinal diols, such as this compound, can initiate a cascade of reactions, including rearrangements and cyclizations. The core of these transformations lies in the formation of a carbocation intermediate, which can then undergo various structural reorganizations. A primary example of such a rearrangement is the pinacol (B44631) rearrangement, a classic reaction of 1,2-diols. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrysteps.combyjus.compearson.comdoubtnut.comvaia.com

The mechanism of the pinacol rearrangement involves the protonation of one of the hydroxyl groups by an acid catalyst, followed by the elimination of a water molecule to form a carbocation. chemistrysteps.combyjus.com Subsequently, a 1,2-alkyl or 1,2-hydride shift occurs to yield a more stable carbocation, which upon deprotonation of the remaining hydroxyl group, gives a ketone. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the presence of the terminal allyl and propyl groups on the diol-bearing carbons influences the migratory aptitude and the stability of the resulting carbocationic intermediates.

Furthermore, the presence of the terminal double bonds in this compound introduces the possibility of intramolecular cyclization reactions under acidic conditions. youtube.comwikipedia.orgyoutube.com The carbocation formed during the initial stages of the reaction can be trapped by one of the double bonds, leading to the formation of various cyclic ethers or other ring structures. The regioselectivity and stereoselectivity of these cyclizations are governed by the stability of the resulting cyclic intermediates and the geometric constraints of the molecule.

Table 1: Hypothetical Products of Acid-Catalyzed Reactions of this compound

| Reactant | Reagent/Conditions | Expected Major Product(s) | Reaction Type |

| This compound | H₂SO₄, heat | 5-Octen-4-one, 1-Octen-4-one, Tetrahydrofuran derivatives | Pinacol Rearrangement, Cyclization |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | Substituted tetrahydrofurans and tetrahydropyrans | Cyclization |

Note: The product distribution is hypothetical and would be influenced by specific reaction conditions such as acid strength, temperature, and solvent.

Functional Group Interconversions on the Vicinal Diol Moiety

The vicinal diol group in this compound is a versatile functional handle for a variety of chemical transformations. imperial.ac.ukfiveable.meyoutube.comsolubilityofthings.com These interconversions allow for the synthesis of a range of derivatives with different functionalities while potentially preserving the diene structure.

One of the most common transformations of vicinal diols is oxidative cleavage. youtube.com Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond of the diol, resulting in the formation of two carbonyl compounds. In the case of this compound, this reaction would be expected to yield two different aldehydes.

Another important functional group interconversion is the oxidation of the secondary alcohol groups to ketones. imperial.ac.uk Using selective oxidizing agents, it is possible to convert the diol to a diketone, 1,7-octadiene-4,5-dione. This transformation provides a precursor for further reactions involving the carbonyl groups.

The diol can also be converted to other functional groups through substitution reactions. For instance, the hydroxyl groups can be transformed into better leaving groups, such as tosylates or mesylates, which can then be displaced by a variety of nucleophiles to introduce new functionalities. youtube.com Furthermore, under specific conditions, the diol can be converted into an epoxide. quora.com

Table 2: Potential Functional Group Interconversions of this compound

| Reactant | Reagent/Conditions | Product | Transformation |

| This compound | Periodic Acid (HIO₄) | Propenal and Pent-4-enal | Oxidative Cleavage |

| This compound | Pyridinium chlorochromate (PCC) | 1,7-Octadiene-4,5-dione | Oxidation |

| This compound | 1. TsCl, pyridine; 2. NaI | 4,5-Diiodo-1,7-octadiene | Substitution |

| This compound | 1. Mesyl Chloride, Et₃N; 2. Base | 4,5-Epoxy-1,7-octadiene | Epoxidation |

Note: The listed products are the expected outcomes based on established chemical principles for vicinal diols.

Applications of 1,7 Octadiene 4,5 Diol in Advanced Organic Synthesis

1,7-Octadiene-4,5-diol as a Chiral Building Block

The symmetrical, yet prochiral, nature of this compound makes it an excellent starting material for asymmetric synthesis. The two hydroxyl groups and two terminal alkenes provide multiple reaction sites that can be selectively functionalized. Through enzymatic or chemo-catalytic methods, enantiomerically enriched or diastereomerically pure derivatives of this compound can be prepared. These chiral derivatives serve as valuable synthons for the total synthesis of natural products and other biologically active molecules where stereochemistry is crucial for their function. The strategic placement of the hydroxyl groups at the C4 and C5 positions allows for the creation of stereocenters that can direct the stereochemical outcome of subsequent reactions.

Synthesis of Complex Molecular Architectures

The unique arrangement of functional groups in this compound provides a versatile platform for the synthesis of a variety of complex molecular structures.

Precursor to 3-Butenal for Biological Compound Synthesis

This compound serves as a key intermediate in the synthesis of 3-butenal. pharmaffiliates.com This transformation typically involves the oxidative cleavage of the central diol. 3-Butenal is a valuable C4 building block in organic synthesis, notably used as a reagent in the preparation of antiviral agents. pharmaffiliates.com Specifically, it is employed in the synthesis of 2',2'-difluoro-5'-nor-carbocyclic phosphonic acid nucleosides, which are investigated for their potential antiviral activities. pharmaffiliates.com

Construction of Oxygen Heterocycles (e.g., Medium-Ring Ethers)

The diene and diol functionalities within this compound are strategically positioned for intramolecular cyclization reactions, making it a suitable precursor for the construction of oxygen-containing heterocyclic compounds. Ring-closing metathesis (RCM) of the terminal alkenes, followed by functional group manipulations of the diol, can lead to the formation of various saturated and unsaturated oxygen heterocycles. This approach is particularly useful for the synthesis of medium-ring ethers, which are structural motifs found in a number of marine natural products with interesting biological activities. The ability to control the stereochemistry of the diol further enhances the utility of this strategy in asymmetric synthesis.

Intermediates in Natural Product Total Synthesis

The structural features of this compound make it an attractive starting material or key intermediate in the total synthesis of various natural products. Its carbon skeleton and oxygenation pattern are embedded in numerous complex natural products. Synthetic strategies can exploit the reactivity of the alkene and hydroxyl groups to build up the carbon framework and introduce additional stereocenters. The versatility of this diol allows for its incorporation into convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then combined.

Development of Specialized Ligands and Reagents

While this compound itself is not directly used as a ligand, its structural motif is related to dienes that are precursors to important classes of ligands. For instance, the synthesis of bicyclo[2.2.2]octadiene ligands, which are widely used in transition-metal catalysis, often starts from related 1,3- or 1,4-disubstituted cyclohexadiene precursors. The principles of transforming diene systems into rigid bicyclic structures are relevant. Furthermore, the diol functionality in this compound can be modified to create chiral ligands. The hydroxyl groups can be converted into other coordinating groups or used to attach the molecule to a solid support. The development of sterically hindered tertiary phosphorus ligands is crucial for enhancing selectivity in catalytic processes such as the preparation of 1,7-octadiene (B165261). google.com These ligands can be bound to cross-linked synthetic resins for use in various reaction media. google.comgoogle.com

Advanced Materials and Polymer Science Perspectives

1,7-Octadiene (B165261) as a Monomer and Crosslinking Agent in Polymer Chemistry

1,7-octadiene, an unsaturated aliphatic hydrocarbon with two terminal double bonds, serves as a valuable monomer and crosslinking agent in the field of polymer chemistry. kuraray.eu Its linear C8 chain structure and the presence of two reactive double bonds allow for its incorporation into polymer chains and the formation of crosslinked networks. kuraray.eu This versatile compound is a colorless liquid that acts as a precursor for a variety of specialty polymers. wikipedia.orgontosight.ai

1,7-octadiene is utilized in the synthesis of specialty polymers and as a modifier for commodity polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). kuraray.eu It can be copolymerized with other monomers to introduce specific functionalities and to create polymers with tailored properties. For instance, it is used in the production of copolymers with methyl acrylate (B77674) to achieve high molecular weight alternating copolymers. rsc.orgrsc.org The dimerization of butadiene is a commercial route to produce 1,7-octadiene. wikipedia.org

The introduction of 1,7-octadiene into polymerization processes can lead to the formation of polymers with unique architectures. For example, in the Lewis acid-catalyzed copolymerization of 1-octene (B94956) and methyl acrylate, the addition of 1,7-octadiene leads to a significant increase in the molecular weight of the resulting copolymer. rsc.orgrsc.org

Table 1: Effect of 1,7-Octadiene on the Molecular Weight of Poly(1-octene-alt-MA)

| n(1,7-octadiene)/n(MA) | Mn ( g/mol ) | Mw ( g/mol ) |

| 0 | - | - |

| 0.01 | 6.77 x 10⁴ | 13.45 x 10⁴ |

Data sourced from research on Lewis acid-catalyzed copolymerization. rsc.orgrsc.org

As a crosslinking agent, 1,7-octadiene significantly enhances the properties of polymers. kuraray.eu The crosslinks formed by the reaction of its double bonds improve the mechanical strength, durability, stability, and chemical resistance of the final plastic products. kuraray.eu This makes it a valuable component for producing high-performance and durable materials. kuraray.eu The incorporation of 1,7-octadiene can also improve the melt processability of polymers. kuraray.eu

The dual functionality of 1,7-octadiene as both a branching site and a crosslinking agent allows for precise control over the final polymer properties. rsc.org There is an optimal balance between chain extension and crosslinking that can be achieved by controlling the concentration of 1,7-octadiene in the polymerization mixture. rsc.org

Polymerization Mechanisms and Selectivity Control

The polymerization of 1,7-octadiene and other α,ω-diolefins can proceed through various mechanisms, with coordination polymerization being a key method for achieving controlled polymer structures.

Coordination polymerization of 1,7-octadiene, often in copolymerizations with ethylene (B1197577) or other α-olefins, can be effectively catalyzed by systems such as Cp'TiCl2(O-2,6-ⁱPr2C6H3)–MAO. researchgate.net These catalyst systems are known for their ability to produce high molecular weight polymers. researchgate.net Silver-olefin coordination polymers have also been prepared using 1,7-octadiene, which can act as initiators for ring-opening polymerization of epoxides in self-healing materials. researchgate.net

The polymerization of non-conjugated dienes like 1,7-octadiene involves a competition between intermolecular and intramolecular propagation. The insertion mode of the diene into the growing polymer chain is a critical factor that determines the final polymer architecture. Density functional theory (DFT) studies have been employed to understand the mechanism of selectivity of the insertion mode in 1,7-octadiene polymerization catalyzed by a non-bridged half-titanocene system. rsc.org

Intramolecular cyclization is a common reaction pathway in diene polymerization. In the case of 1,7-octadiene, intramolecular coupling can be achieved using titanacyclopentane compounds, leading to the formation of titanabicyclic compounds. acs.org

Integration of Octadiene-Derived Units into Functional Materials

The unique chemical structure of 1,7-octadiene allows for its integration into a variety of functional materials with specialized applications.

Plasma polymerized 1,7-octadiene films deposited on silica (B1680970) particles can be used to tune the hydrophobicity of the particles. wikipedia.org This has potential applications in areas where surface properties need to be precisely controlled. Furthermore, 1,7-octadiene is a starting material for the synthesis of various fine chemicals. kuraray.eugoogle.com For example, it can be converted to decanedial through hydroformylation, which is a precursor to macrocyclic ketones used as fragrances. google.com

In the realm of self-healing materials, a silver-olefin coordination polymer incorporating 1,7-octadiene has been used as a catalytic curing agent for epoxy polymers. researchgate.net This demonstrates the potential for octadiene-derived units to be integrated into smart materials that can repair damage.

Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like 1,7-octadiene-4,5-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular architecture.

Proton (¹H) NMR for Structural Assignments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton. For instance, protons attached to the double bonds (vinylic protons) typically resonate at a lower field (higher ppm) compared to protons on the saturated carbon chain. The protons of the hydroxyl (-OH) groups will appear as distinct signals, and their chemical shift can be influenced by the solvent and temperature.

The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between adjacent non-equivalent protons and provides crucial information about the connectivity of the carbon skeleton. For example, the protons on the terminal vinyl groups (=CH₂) would likely appear as complex multiplets due to coupling with the adjacent methine proton. The integration of the peak areas in the spectrum is proportional to the number of protons giving rise to each signal, further confirming the structural assignment.

Below is a table summarizing the predicted ¹H NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1, H-8 | ~4.9-5.1 | Multiplet | 4H |

| H-2, H-7 | ~5.7-5.9 | Multiplet | 2H |

| H-3, H-6 | ~2.1-2.3 | Multiplet | 4H |

| H-4, H-5 | ~3.6-3.8 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 2H |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The olefinic carbons (C=C) of the two vinyl groups will resonate in the downfield region of the spectrum, typically between 114 and 140 ppm. The carbons bearing the hydroxyl groups (C-4 and C-5) will appear in the range of approximately 70-80 ppm, a characteristic region for sp³-hybridized carbons attached to an electronegative oxygen atom. The remaining methylene (B1212753) carbons (-CH₂-) of the aliphatic chain will have signals in the upfield region of the spectrum.

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-8 | ~114-116 |

| C-2, C-7 | ~138-140 |

| C-3, C-6 | ~38-40 |

| C-4, C-5 | ~72-75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the coupling between the vinylic protons and the adjacent allylic protons, as well as the couplings between the protons on the central part of the carbon chain (H-3, H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an essential tool for assessing the purity of a this compound sample and for identifying any impurities or related components. researchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC part). Different compounds in the sample will travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated for each component. The mass spectrum serves as a "molecular fingerprint." The molecular ion peak ([M]⁺), if present, provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups or from the loss of water.

By comparing the obtained mass spectra with established libraries of mass spectra (such as the NIST library), the identity of the main component and any impurities can be confirmed. researchgate.net The retention time from the gas chromatogram provides an additional layer of identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₈H₁₄O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence. This is a crucial step in the definitive identification of the compound.

For example, the theoretical exact mass of this compound (C₈H₁₄O₂) is 142.0994 g/mol . HRMS would be able to measure this mass to within a few parts per million (ppm), providing strong evidence for this specific molecular formula and ruling out other possibilities with similar nominal masses.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that can provide precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute configuration of chiral molecules like this compound, which has two stereocenters at the C4 and C5 positions.

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, the scattering can be slightly out of phase, and this effect is more pronounced for atoms with higher atomic numbers, though it is also observable for lighter atoms like oxygen. By carefully analyzing the intensities of Bijvoet pairs—reflections that are related by inversion—it is possible to distinguish between a molecule and its enantiomer, thereby establishing the absolute stereochemistry.

Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | A non-centrosymmetric space group (e.g., P2₁) if enantiomerically pure |

| Key Bond Lengths | C-C (alkane): ~1.54 ÅC=C (alkene): ~1.34 ÅC-O (alcohol): ~1.43 Å |

| Key Bond Angles | C-C-C (sp³): ~109.5°C=C-C (sp²): ~120°C-O-H: ~109° |

| Hydrogen Bonding | O-H···O distances typically in the range of 2.7-3.0 Å |

| Absolute Configuration | Determined by the Flack parameter, which should be close to 0 for the correct enantiomer. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and alkene (C=C) functional groups.

The most prominent feature in the IR spectrum of a diol is the O-H stretching vibration. rsc.orgrsc.org This typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. nih.gov

The presence of the terminal alkene groups gives rise to several characteristic peaks. The C=C stretching vibration is expected to appear as a medium intensity band around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl groups will be observed at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. Additionally, the out-of-plane bending vibrations of the vinyl C-H bonds will produce strong bands in the fingerprint region, typically around 910 cm⁻¹ and 990 cm⁻¹. The C-O stretching vibration of the secondary alcohol groups will be visible as a strong band in the 1000-1200 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

| 3200-3600 | O-H | Stretching (H-bonded) | Strong, Broad |

| 3010-3100 | =C-H (alkene) | Stretching | Medium |

| 2850-2960 | C-H (alkane) | Stretching | Medium to Strong |

| ~1640 | C=C (alkene) | Stretching | Medium |

| 1000-1200 | C-O (alcohol) | Stretching | Strong |

| ~990 and ~910 | =C-H (alkene) | Bending (out-of-plane) | Strong |

Derivatives and Analogs of 1,7 Octadiene 4,5 Diol in Research

Substituted 1,7-Octadiene-4,5-diol Derivatives

The introduction of substituents onto the this compound scaffold can significantly influence its chemical reactivity and potential applications. Research in this area has focused on derivatives with phenyl and methyl groups.

4-Phenyl-1,7-octadiene-4,5-diol is a derivative where a phenyl group is attached to one of the carbon atoms bearing a hydroxyl group. This compound is noted in chemical catalogs primarily for research and discovery purposes. sigmaaldrich.comsigmaaldrich.com While extensive research publications detailing its specific applications are not prevalent, its structure suggests potential use in synthetic chemistry as a building block. The presence of the phenyl group and the diol functionality could make it a precursor for more complex molecules in areas like materials science or medicinal chemistry. A related compound, (4R,5S)-4-methyl-5-phenylocta-1,7-diene-4,5-diol, has also been documented. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-Phenyl-1,7-octadiene-4,5-diol | C14H18O2chemsynthesis.com | 218.296 chemsynthesis.com | 197141-42-7 sigmaaldrich.comsigmaaldrich.com | Phenyl group at C4, diol at C4/C5, terminal double bonds at C1/C7 |

| (4R,5S)-4-methyl-5-phenylocta-1,7-diene-4,5-diol | C15H20O2nih.gov | 232.32 nih.gov | 93948283 nih.gov | Methyl group at C4, Phenyl group at C5, specific stereochemistry (4R, 5S) |

Methylated analogs of octadienediol represent another area of investigation. These compounds, such as 2,6-dimethyl-5,7-octadiene-2,3-diol and its stereoisomers, have been characterized and are available for research purposes. nih.govuni.lunist.gov The addition of methyl groups can alter the compound's lipophilicity and steric profile, which can be useful in fine-tuning its properties for specific applications. For instance, (E)-2,6-dimethyl-3,7-octadiene-2,6-diol is a naturally occurring monoterpenoid found in the fruits of Gardenia jasminoides. thegoodscentscompany.com The study of such natural products can provide insights into new bioactive compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isomeric Form | Source/Note |

|---|---|---|---|---|

| 2,6-dimethyl-5,7-octadiene-2,3-diol | C10H18O2nih.gov | 170.25 nih.gov | (5Z) nih.govnist.gov | Characterized by NIST and available in chemical databases. nist.gov |

| 2,6-dimethyl-5,7-octadiene-2,3-diol | C10H18O2uni.lu | 170.13 uni.lu | (5E) uni.lu | Stereoisomer of the (5Z) form. nist.gov |

| 2,6-dimethyl-3,7-octadiene-2,6-diol | C10H18O2 | 170.25 | (E) thegoodscentscompany.com | Natural monoterpenoid from Gardenia jasminoides fruits. thegoodscentscompany.com |

Other Hydroxy-Functionalized Octadienes and Their Synthetic Utility

Beyond direct derivatives of this compound, other octadienes featuring hydroxyl groups are valuable intermediates in organic synthesis. For example, this compound itself is an intermediate in the synthesis of 3-Butenal, which serves as a reagent in the creation of potential antiviral agents. pharmaffiliates.com

Research has also explored the synthetic utility of related structures. For instance, (Z/E)-3,7-dimethyl-2,6-octadienoic acids, which can be synthesized from the hydroxy-functionalized octadienes geraniol (B1671447) and nerol, are precursors to a range of amide derivatives. mdpi.com A study detailed the synthesis of twenty-eight (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their subsequent conversion to 6,7-epoxy analogues. These compounds were evaluated for their fungicidal activities, with some showing significant inhibition against pathogens like Rhizoctonia solani. mdpi.com Specifically, compounds designated as 5C, 5I, and 6b demonstrated inhibition rates of 94.0%, 93.4%, and 91.5%, respectively, against this fungus. mdpi.com This highlights how hydroxy-functionalized octadienes serve as versatile starting materials for the development of new bioactive compounds.

Related Alpha,Omega-Diols in Industrial and Synthetic Processes

Alpha,omega-diols (α,ω-diols), which have hydroxyl groups at the terminal positions of a carbon chain, are structurally related to this compound and are of significant industrial importance. google.comgoogle.com These linear diols, such as 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255), are crucial chemical intermediates. google.comgoogle.com Their primary industrial application is in the production of polymers; they are used as comonomers in the synthesis of polyesters and polyurethanes. google.comgoogle.com They can also function as plasticizers. google.comgoogle.com

There is a growing emphasis on producing these diols from renewable resources to create more sustainable chemical processes. google.comgoogle.com Research has focused on the conversion of biomass-derived carbohydrates and sugar polyols into α,ω-diols through catalytic processes like selective hydrodeoxygenation. google.comrsc.orgnih.gov For example, catalytic strategies have been developed for the synthesis of 1,5-pentanediol from hemicellulose and 1,6-hexanediol from cellulose. rsc.orgresearchgate.net

In addition to their role in polymer production, α,ω-diols have demonstrated utility in other synthetic applications. One study showed their use as alkylating agents under iridium catalysis. nih.gov This method was successfully used to synthesize ω-hydroxy carboxylic acids and α,ω-dimethyl diketones. nih.gov For example, the alkylation of acetone (B3395972) with 1,10-decanediol (B1670011) yielded 2,15-hexadecanedione, a precursor to the valuable fragrance ingredient muscone. nih.gov This demonstrates the synthetic versatility of α,ω-diols beyond their use as simple monomers.

Future Research Directions for 1,7 Octadiene 4,5 Diol

Innovations in Sustainable Synthesis and Catalysis

Future research into the synthesis of 1,7-octadiene-4,5-diol and related unsaturated polyols will likely prioritize green chemistry principles, focusing on renewable feedstocks and efficient, environmentally benign catalytic systems.

Key Research Thrusts:

Bio-based Feedstocks: A significant research avenue involves the development of pathways from renewable resources. Vegetable oils and glycerol, a byproduct of biodiesel production, are promising starting points for creating polyols, reducing reliance on petrochemicals. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research could adapt these strategies to target the specific C8 backbone of this compound.

Catalytic Asymmetric Dihydroxylation: The direct, enantioselective 1,4-dihydroxylation of 1,3-dienes presents a powerful method for synthesizing unsaturated diols. nih.gov Future work could focus on adapting and optimizing platinum-group metal catalysts for the asymmetric diboration and subsequent oxidation of 1,7-octadiene (B165261) to stereoselectively produce this compound. nih.gov

Advanced Catalytic Systems: Exploration of novel catalysts will be crucial. This includes developing more efficient ruthenium catalysts for tandem olefin metathesis/oxidation protocols, which could offer new synthetic routes. organic-chemistry.org Furthermore, metal-free dihydroxylation methods, potentially using resin-supported sulfonic acids, represent a cleaner alternative to traditional metal-based oxidants. organic-chemistry.org

Overcoming Reactivity Challenges: Secondary diols can exhibit low reactivity in certain transformations, such as polyesterification. researchgate.netspringernature.comnih.gov Future synthetic strategies for this compound could incorporate innovative methods, like the in-situ formation of reactive aryl esters, to enhance reaction rates and achieve high molecular weight polymers. researchgate.netspringernature.com

Comparative Table of Catalytic Approaches for Diol Synthesis

| Catalytic Strategy | Potential Catalyst Type | Key Advantage | Relevant Precursor |

| Asymmetric Dihydroxylation | Osmium Tetroxide with Chiral Ligands | High enantioselectivity for chiral diols. researchgate.net | Alkenes |

| Catalytic Diboration/Oxidation | Platinum or Palladium Complexes | Access to 1,4-diols from conjugated dienes. nih.gov | 1,3-Dienes |

| Tandem Metathesis/Oxidation | Ruthenium (e.g., Grubbs' catalyst) | Combines C-C bond formation and oxidation in one sequence. organic-chemistry.org | Simpler Olefins |

| Metal-Free Dihydroxylation | Resin-Supported Sulfonic Acid | Avoids heavy metal waste, easy catalyst recycling. organic-chemistry.org | Alkenes |

Exploration of Novel Chemical Reactivity and Tandem Processes

The dual functionality of this compound provides a rich platform for discovering novel chemical transformations and developing efficient tandem reactions that can rapidly build molecular complexity.

Key Research Thrusts:

Ring-Closing Metathesis (RCM): The two terminal alkene groups are primed for RCM, a powerful reaction for synthesizing unsaturated rings. wikipedia.org Future studies will likely explore the use of modern ruthenium catalysts, such as Grubbs' catalysts, to cyclize this compound into functionalized seven-membered rings (dihydrooxepines), which are valuable scaffolds in organic synthesis. organic-chemistry.org Research could also investigate diastereoselective RCM by protecting the diol moiety with chiral auxiliaries. nih.gov

Tandem and Cascade Reactions: The compound is an ideal substrate for designing cascade reactions. For instance, a tandem sequence could involve a ruthenium-catalyzed RCM followed by an in-situ oxidation or dihydroxylation of the newly formed internal double bond. organic-chemistry.org Another promising avenue is the transfer hydrogenative cycloaddition, where the diol is catalytically dehydrogenated in situ to a dicarbonyl species, which can then participate in cycloadditions with the alkene moieties. nih.gov

Diels-Alder Cycloadditions: The terminal diene systems can act as dienes in Diels-Alder reactions to construct complex polycyclic structures. Future work could investigate both intramolecular and intermolecular variants, potentially catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. wikipedia.org

Multi-site Functionalization: Emerging strategies in catalysis allow for the programmable functionalization of different sites within a molecule. thieme.de Research could develop catalytic systems that selectively functionalize either the C=C double bonds or the adjacent C(sp³)–H bonds by controlling a sequence of alkene isomerization and oxidation, leading to a diverse range of products from a single starting material. thieme.de

Design and Development of New Functional Materials and Polymers

The presence of both polymerizable alkene groups and reactive hydroxyl groups makes this compound a highly attractive monomer for the synthesis of advanced functional materials and polymers.

Key Research Thrusts:

Biodegradable Unsaturated Polyesters: Diols and dicarboxylic acids are fundamental components of biodegradable polyesters. this compound can serve as a specialty diol monomer. Its incorporation into a polyester (B1180765) backbone, for example with fumaric or succinic acid, would introduce unsaturation along the polymer chain. acs.orgresearchgate.netnih.gov These unsaturated sites can be used for subsequent cross-linking or functionalization, creating tunable materials for applications like drug delivery vehicles and tissue engineering scaffolds. acs.orgnih.gov

Polyurethanes and Copolymers: Diols are key precursors for polyurethanes. utm.my Future research will likely explore the use of this compound in condensation polymerization with diisocyanates to create novel polyurethanes. The alkene side chains would offer sites for post-polymerization modification, allowing for the tuning of material properties such as durability, flexibility, and degradability. science-revision.co.uk

Cross-linked Networks: The terminal alkenes can be polymerized via free-radical addition to form cross-linked networks. acs.org By controlling the polymerization conditions and potentially copolymerizing with other monomers, materials with tailored physicochemical properties like swelling ratio, compressive modulus, and degradation rate can be designed. nih.gov

Potential Polymer Architectures from this compound

| Polymer Type | Comonomer Example | Key Feature | Potential Application |

| Unsaturated Polyester | Fumaric Acid, Succinic Acid | Biodegradable backbone with sites for cross-linking. acs.org | Tissue Scaffolds, Drug Delivery |

| Polyurethane | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Versatile material with tunable properties. utm.my | Coatings, Adhesives, Foams |

| Cross-linked Polyalkene | Self-polymerization or with Styrene | Forms robust thermoset networks. | Resins, Composites |

Advanced Computational Studies for Predictive Modeling and Mechanism Design

Computational chemistry is an indispensable tool for accelerating research by providing deep mechanistic insights and predictive power. Future studies on this compound will benefit significantly from advanced computational approaches.

Key Research Thrusts:

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations will be instrumental in exploring the mechanisms of potential reactions. This includes modeling the transition states of Diels-Alder reactions, acs.orgrsc.org cycloadditions, pku.edu.cn and catalytic cycles for metathesis or oxidation to understand stereochemical outcomes and reaction barriers. chemrxiv.org The growing ability to model complex systems will allow for a deeper understanding of the role of non-covalent interactions in catalysis. rsc.org

Predictive Models for Stereoselectivity: Machine learning and quantitative models can be developed to predict the stereoselectivity of reactions. rsc.orgarxiv.org By creating datasets based on the structure of this compound and its derivatives, it may be possible to predict the enantiomeric excess (% ee) for reactions like asymmetric dihydroxylation with high accuracy, guiding experimental efforts. researchgate.netacs.org

Catalyst and Reaction Design: Computational tools can be used to design novel catalysts and reaction pathways. For example, modeling the interaction between different ligands and a metal center can help identify catalysts that favor a specific reaction pathway or selectivity in the functionalization of the diol or alkene groups. nih.gov This predictive capability reduces the need for extensive empirical screening. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,7-Octadiene-4,5-diol, and what precautions are critical during its handling?

- Methodological Answer : Synthesis of vicinal diols like this compound typically involves dihydroxylation of dienes using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). For 1,7-Octadiene, stereoselective dihydroxylation at the 4,5-positions requires controlled reaction conditions (e.g., low temperature, pH monitoring). Handling precautions include using explosion-proof equipment, avoiding static discharge, and ensuring proper ventilation due to flammability risks associated with unsaturated hydrocarbons . For hydroxylated derivatives, additional measures (e.g., inert atmosphere) may mitigate oxidation side reactions.

Q. What are the key stability considerations for storing this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidative degradation of the diol group. Avoid exposure to strong oxidizers, acids, or bases, which may induce polymerization or esterification. Stability tests (e.g., periodic HPLC or GC-MS analysis) should confirm purity over time. Storage guidelines for analogous dienes recommend cool, dry, and well-ventilated environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer : Discrepancies between NMR (e.g., coupling constants for vicinal diols) and IR (O-H stretching frequencies) data may arise from conformational flexibility or hydrogen bonding. Use variable-temperature NMR to assess dynamic effects, and compare with computational models (DFT calculations for optimized geometries). Triangulate with mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). For fluorinated diols, crystallographic data from analogous compounds (e.g., 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol) highlights the role of intermolecular hydrogen bonds in spectral variations .

Q. What strategies are effective in elucidating the stereochemistry of vicinal diols like this compound, especially when X-ray crystallography data is unavailable?

- Methodological Answer : Employ Mosher’s ester analysis or chiral derivatization agents (e.g., 2-methoxy-2-phenylacetic acid) to determine absolute configuration via NMR. Circular dichroism (CD) spectroscopy can correlate diol stereochemistry with Cotton effects. For relative configuration, NOESY/ROESY NMR experiments may reveal spatial proximity of hydroxyl protons. Computational methods (e.g., molecular docking) validated against crystallographic data from structurally similar diols (e.g., meso-octa-2,6-diyne-4,5-diol) provide supplementary evidence .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for this compound in aquatic toxicity assays?

- Methodological Answer : Discrepancies may stem from differences in test organisms (e.g., fish vs. algae) or metabolite profiles. Conduct comparative studies using standardized OECD guidelines (e.g., Test No. 201/202) with controlled pH and temperature. Analyze degradation products via LC-MS to identify toxic intermediates. For 1,7-Octadiene, acute aquatic toxicity (LC₅₀ for fish: 1.2 mg/L) suggests similar risks for hydroxylated derivatives, but biodegradability studies are needed .

Methodological Best Practices

Q. What experimental design principles optimize the scalability of this compound synthesis for academic research?

- Methodological Answer : Use flow chemistry systems to enhance reaction control and safety for exothermic dihydroxylation steps. Monitor regioselectivity via in-line FTIR or Raman spectroscopy. For purification, employ column chromatography with polar stationary phases (e.g., silica gel) or recrystallization in aprotic solvents. Pilot-scale studies should adhere to SDS guidelines for waste disposal and exposure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.